
2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a thiazole ring substituted with a methyl ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the thiazole ring through cyclization reactions. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent quality. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-5-(3-amino-phenyl)-thiazole-4-carboxylic Acid Methyl Ester, while oxidation can lead to the formation of various carboxylated derivatives.
Applications De Recherche Scientifique
2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting various signaling pathways. The compound may also bind to specific enzymes or receptors, modulating their activity and leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-(2-furyl)-4-nitrothiazole
- 2-Methyl-4-nitrothiazole
Uniqueness
Compared to similar compounds, 2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester has a unique combination of functional groups that confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H10N2O4S |
|---|---|
Poids moléculaire |
278.29 g/mol |
Nom IUPAC |
methyl 2-methyl-5-(3-nitrophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10N2O4S/c1-7-13-10(12(15)18-2)11(19-7)8-4-3-5-9(6-8)14(16)17/h3-6H,1-2H3 |
Clé InChI |
GQHGXOLHISGWFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
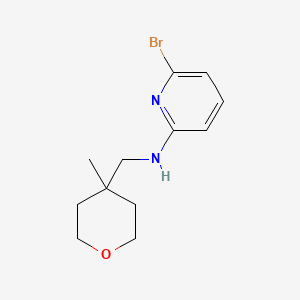
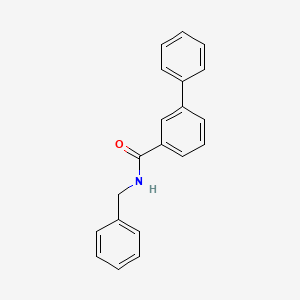

![1,1'-[Sulfanediylbis(methylene-4,1-phenylene)]bis(2,2-dimethylpropan-1-one)](/img/structure/B8520932.png)

![6,7-Dichloro-2-ethyl-5-hydroxybenzo[b]thiophene](/img/structure/B8520992.png)
![1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8521000.png)
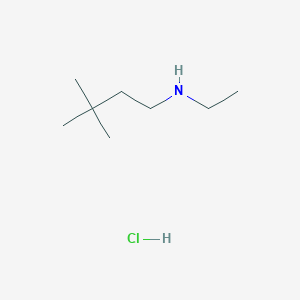
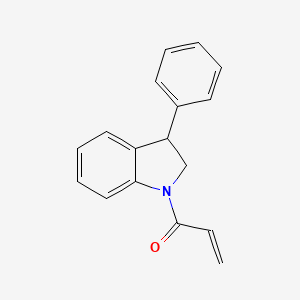
![{[Methyl(methylcarbamoyl)amino]methyl}phosphonic acid](/img/structure/B8520943.png)
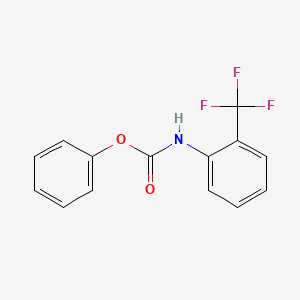
![1-[2-(4-Fluorophenyl)propyl]piperazine](/img/structure/B8520960.png)
![2-Amino-4-chloro-6-cyano-[1,3,5]triazine](/img/structure/B8520966.png)

